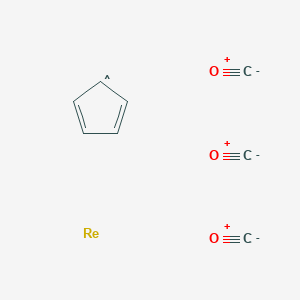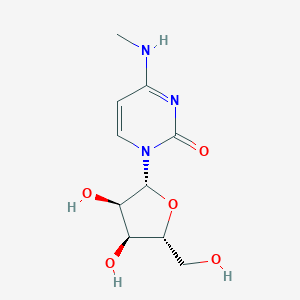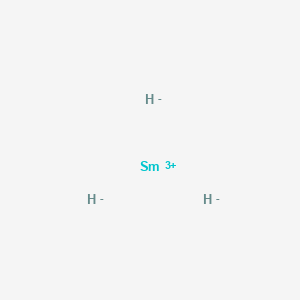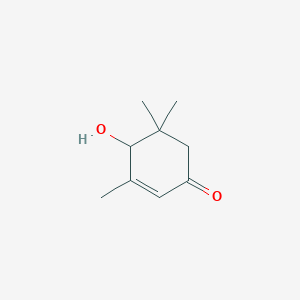
4-Hydroxy-3,5,5-trimethylcyclohex-2-enone
概要
説明
4-Hydroxy-3,5,5-trimethylcyclohex-2-enone, also known as HTCC, is a cyclic ketone that has gained significant attention in the scientific community due to its unique properties. It is a colorless and odorless powder that is soluble in water, ethanol, and ether. HTCC is widely used in various fields, including food packaging, drug delivery systems, and biomedical applications.
科学的研究の応用
Synthesis and Chemical Properties
- 4-Hydroxy-3,5,5-trimethylcyclohex-2-enone has been synthesized through various methods, highlighting its importance as a chemical compound. One method involves the rearrangement of epoxy ketone under anhydrous conditions, yielding a 42% yield (Chapuis & Saint‐Léger, 2010). Another approach includes a chemoenzymatic synthesis starting from 3-methoxycyclohex-2-en-1-one, demonstrating its versatility in chemical processes (Demir & Seşenoğlu, 2002).
Bioactive Properties and Applications
- The compound has been studied for its bioactive properties and potential applications. For instance, cytochromes P450 have been shown to selectively oxidize carotenoid-derived aroma compounds, including derivatives of 4-Hydroxy-3,5,5-trimethylcyclohex-2-enone, under mild conditions (Litzenburger & Bernhardt, 2016).
Advances in Organic Synthesis
- The compound has found significant use in the field of organic synthesis. It's been employed in the one-pot synthesis of various derivatives, demonstrating its utility in creating complex organic molecules (Song et al., 2015). Moreover, its derivatives are crucial for synthesizing natural products, as evidenced by studies on methyl-substituted hydroxycyclohexenones (Meister, Nieger, & Bräse, 2012).
Medicinal Chemistry and Drug Development
- In the realm of medicinal chemistry, derivatives of 4-Hydroxy-3,5,5-trimethylcyclohex-2-enone have shown potential. For example, a study on cyclohexane derivatives, including those related to 4-Hydroxy-3,5,5-trimethylcyclohex-2-enone, indicated their potential in pharmaceutical applications, particularly in understanding their mechanism of action as anticancer agents (Kokila, Kiran, & Ramakrishna, 2017).
特性
CAS番号 |
14203-59-9 |
|---|---|
製品名 |
4-Hydroxy-3,5,5-trimethylcyclohex-2-enone |
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC名 |
4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14O2/c1-6-4-7(10)5-9(2,3)8(6)11/h4,8,11H,5H2,1-3H3 |
InChIキー |
RLDREDRZMOWDOA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)CC(C1O)(C)C |
正規SMILES |
CC1=CC(=O)CC(C1O)(C)C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

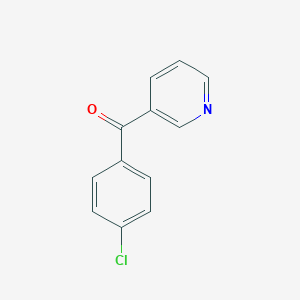
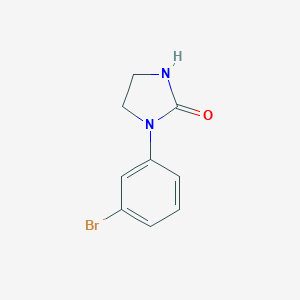
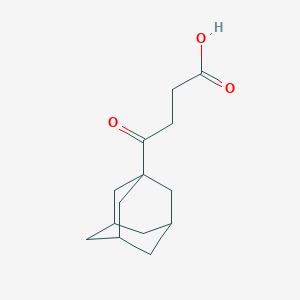
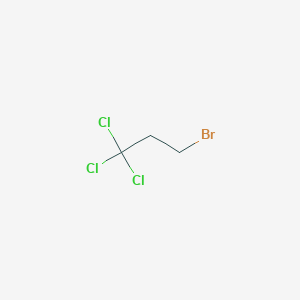
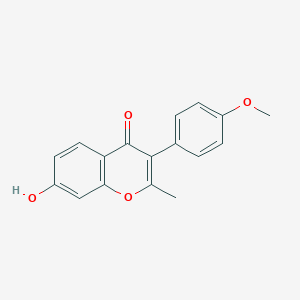
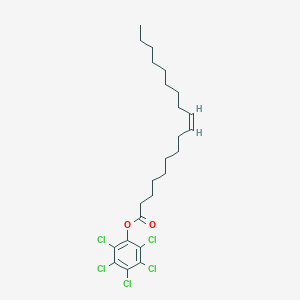
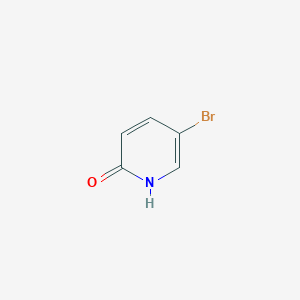
![4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B85232.png)
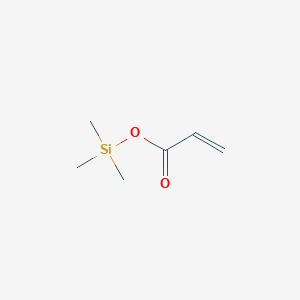
![2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro-](/img/structure/B85234.png)
